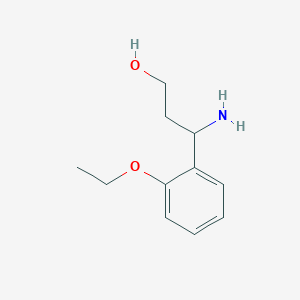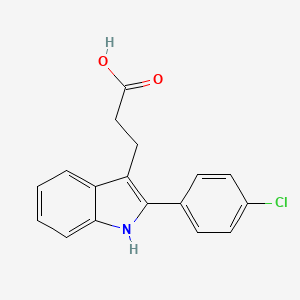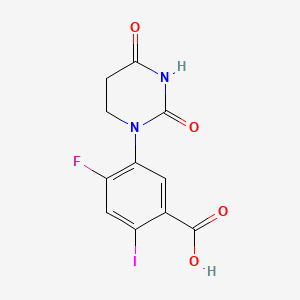
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a benzoic acid moiety, and halogen substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a halogenated benzoic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Applications De Recherche Scientifique
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core, known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with notable biological activities, including antiproliferative effects.
Pyrrolo[2,3-d]pyrimidine: A related compound with potential anti-diabetic properties.
Uniqueness
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid is unique due to its combination of a pyrimidine ring with halogenated benzoic acid, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8FIN2O4 |
|---|---|
Poids moléculaire |
378.09 g/mol |
Nom IUPAC |
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C11H8FIN2O4/c12-6-4-7(13)5(10(17)18)3-8(6)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
Clé InChI |
HTUYCKRQQMIMSC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
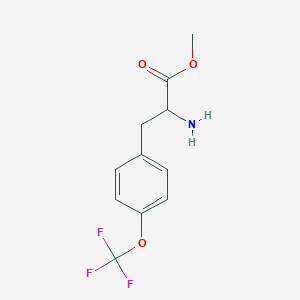
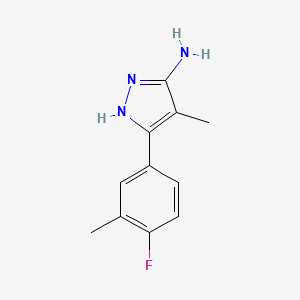
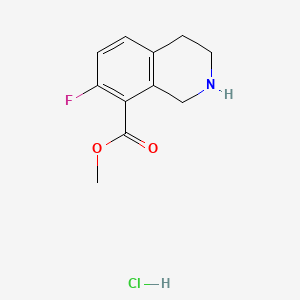
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)

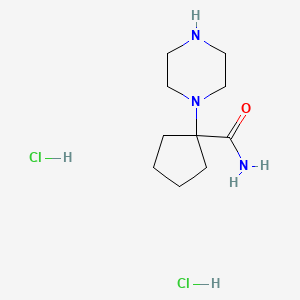
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
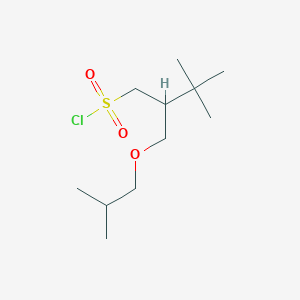
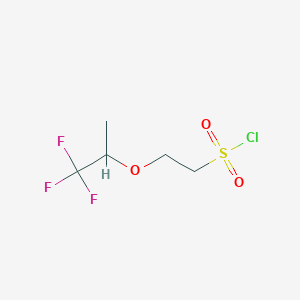
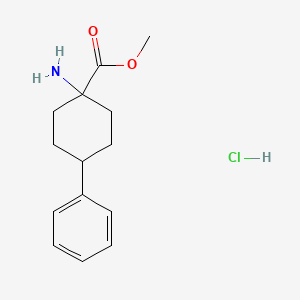
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
